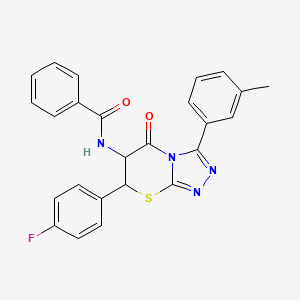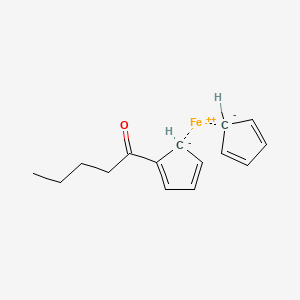
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the butyric acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
化学反応の分析
Types of Reactions
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce the amide group to an amine.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
科学的研究の応用
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: Its high iodine content makes it useful in radiolabeling studies, where it can be used to trace biological pathways and interactions.
Medicine: The compound’s unique properties are explored in drug development, particularly for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity and properties are advantageous.
作用機序
The mechanism of action of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s high iodine content allows it to participate in unique chemical interactions, which can influence biological pathways and processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of butyric acid.
Uniqueness
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its specific combination of functional groups and high iodine content, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and specificity.
特性
| 24340-25-8 | |
分子式 |
C15H18I3NO4 |
分子量 |
657.02 g/mol |
IUPAC名 |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-10(15(21)22)23-14-9(17)7-8(16)13(12(14)18)19(6-3)11(20)5-2/h7,10H,4-6H2,1-3H3,(H,21,22) |
InChIキー |
YOKNDPUQYBRNIH-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
